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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy groups in pharmaceutical scaffolds has
proven to be a highly effective strategy in drug discovery, often leading to compounds with
enhanced metabolic stability, improved binding affinity, and altered lipophilicity. 2-Fluoro-6-
methoxyaniline emerges as a key starting material in the synthesis of a variety of heterocyclic
compounds demonstrating significant biological activities, including anticancer, antimicrobial,
and anti-inflammatory properties. This guide provides a comparative overview of the biological
activities of compounds derived from this versatile building block, supported by experimental
data and detailed methodologies to aid in further research and development.

Anticancer Activity: Targeting Kinase Signhaling
Pathways

Derivatives of 2-Fluoro-6-methoxyaniline have shown considerable promise as anticancer
agents, particularly as inhibitors of key kinases involved in tumor growth and proliferation, such
as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2). The 4-anilinoquinazoline and pyrimidine scaffolds are prominent
examples of structures synthesized from this precursor.

Quinazoline Derivatives as EGFR/VEGFR-2 Inhibitors
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A variety of 4-anilinoquinazoline derivatives have been synthesized and evaluated for their
potential to dually inhibit EGFR and VEGFR-2. These compounds are designed to combine the
therapeutic benefits of targeting both tumor cell proliferation and angiogenesis.

Table 1: In Vitro Anticancer Activity of 4-Anilinoquinazoline Derivatives

Target Cell Reference

Compound ID . IC50 (pM) IC50 (pM)
Line Compound
A431 (Skin e

Compound 30 ) 3.5 Gefitinib -
Carcinoma)
A431 (Skin o

Compound 33 ) 3 Gefitinib -
Carcinoma)
A431 (Skin o

Compound 8a ) 1.78 Erlotinib 8.31
Carcinoma)
A431 (Skin _

Compound 8d ) 8.25 Vandetanib 10.62
Carcinoma)
A431 (Skin _

Compound 8f ) 7.18 Vandetanib 10.62
Carcinoma)
A549 (Lung .

Compound 10a - Vandetanib -
Cancer)
H446 (Lung )

Compound 10g - Vandetanib -
Cancer)
K-562 o

Compound 14g ) 0.622 Doxorubicin -
(Leukemia)

Various Cancer o
Compound 16¢ ] - Doxorubicin -
Cell Lines

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Lower values indicate higher potency. Data compiled from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity
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The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

o Cell Seeding: Cancer cells (e.g., A431, A549, K-562) are seeded in 96-well plates at a
density of 5x103 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere
with 5% COa.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and reference drugs (e.g., 1, 5, 10, 25, 50 uM) and incubated for a further 24-72
hours.

o MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
well, and the plates are incubated for another 4 hours.

e Formazan Solubilization: The medium is removed, and the formazan crystals formed by
viable cells are dissolved in a solubilizing agent, typically DMSO.

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The IC50 values are then calculated from the dose-response
curves.

Signaling Pathway Inhibition

The primary mechanism of action for these 4-anilinoquinazoline derivatives involves the
competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2, thereby
blocking downstream signaling pathways crucial for cancer cell survival and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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